3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one
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Overview
Description
3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core structure with a methyl group at the 3-position and a tetrahydro ring system at the 5,6,7,8-positions. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by cyclization. For instance, the reaction of o-phenylenediamine with 3-methyl-2-butanone under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: Substitution reactions at the 3-position can introduce various functional groups, enhancing the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit enhanced biological activities .
Scientific Research Applications
3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable tool in biological studies.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar core structure.
2-Quinoxalinone: A derivative with a different substitution pattern.
3-methylquinoxaline: A compound with a methyl group at the 3-position but lacking the tetrahydro ring system.
Uniqueness
3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one is unique due to its specific substitution pattern and tetrahydro ring system, which confer distinct biological activities and chemical properties compared to other quinoxaline derivatives .
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDTUZNBSNKUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118136-71-3 |
Source
|
Record name | 3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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